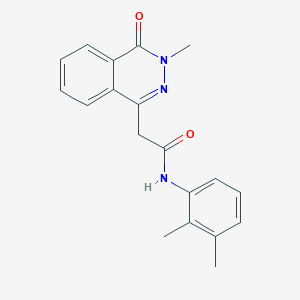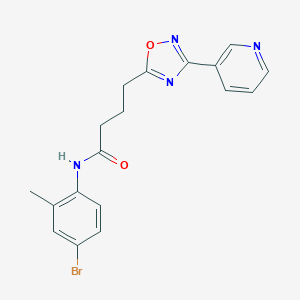
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTB belongs to the class of oxadiazole-thiazole hybrids, which have been reported to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Applications De Recherche Scientifique
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been shown to exhibit anticancer activity, inhibiting the proliferation of cancer cells in vitro and in vivo. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, studies have suggested that 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may exert its biological effects by targeting specific enzymes or receptors. For example, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to bind to the adenosine A3 receptor, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to exhibit various biochemical and physiological effects. In addition to its antimicrobial, anticancer, and anti-inflammatory properties, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been shown to possess antioxidant activity, protecting cells from oxidative stress. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to regulate the expression of genes involved in cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide in lab experiments is its relatively simple synthesis method, making it easily accessible for researchers. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has also been reported to exhibit low toxicity, making it a safe compound to work with. However, one limitation of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
The potential therapeutic applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide are vast, and there are many future directions for research. One area of interest is the development of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide may have potential as an anticancer agent, either alone or in combination with other chemotherapeutic drugs. Further studies are needed to fully understand the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide and its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide involves the condensation of 2-aminothiazole and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid followed by coupling with butyric anhydride. The final product is obtained after purification using column chromatography. The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide has been reported to be relatively simple and efficient.
Propriétés
Formule moléculaire |
C15H14N4O2S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H14N4O2S/c20-12(17-15-16-9-10-22-15)7-4-8-13-18-14(19-21-13)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,16,17,20) |
Clé InChI |
HDHFAHAFSQVJNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)

![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)